Methyl 4-iodo-6-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)4-3-13-6(2-5(4)12)8(9,10)11/h2-3H,1H3 |
InChI Key |
XSCACBWPAUYXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate typically involves several key steps:
- Starting Materials : The synthesis begins with precursors such as methyl nicotinate derivatives, which are functionalized with iodine and trifluoromethyl groups.
- Reaction Conditions : Controlled conditions such as refluxing or microwave-assisted synthesis are employed to enhance reaction efficiency.
- Purification : Techniques like recrystallization or chromatography are used to isolate the desired product from by-products.
Cyclization and Functionalization
One common approach for synthesizing nicotinic acid derivatives involves cyclization followed by functionalization:
- Cyclization Reaction : Ethyl trifluoroacetoacetate and cyanoacetamide are cyclized using potassium hydroxide as a catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
- Chlorination : The intermediate is chlorinated using POCl₃ to yield 2,6-chloro-3-cyano-4-trifluoromethylpyridine.
- Final Steps : Catalytic hydrogenolysis followed by hydrolysis (or vice versa) converts the intermediate into the target compound.
Halogenation and Substitution
Another method involves halogenation and substitution reactions:
- Halogenation : Methyl nicotinate derivatives are treated with halogenating agents such as iodine under controlled conditions.
- Substitution : The trifluoromethyl group is introduced through specific reagents, ensuring high regioselectivity.
Advanced Techniques for Improved Yield
To achieve higher yields and purity, advanced techniques are employed:
- Microwave-Assisted Synthesis : This method accelerates reaction rates and improves efficiency.
- Flash Chromatography : Used for purification, this technique separates the desired product from impurities effectively.
Challenges in Synthesis
The synthesis of this compound poses several challenges:
- Low Yield in Ring Closure Reactions : Certain steps, such as ring closure, may have low yields due to harsh reaction conditions.
- Use of Hazardous Reagents : Sodium hydride and ammonia are often required, which necessitate careful handling and control.
- Purification Difficulties : The presence of intermolecular macromolecules can complicate separation processes.
Data Table: Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 4-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-6-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4): Chlorine replaces iodine at the 4-position.
- Methyl 5-fluoro-6-(trifluoromethyl)nicotinate (CID 129011233): Fluorine occupies the 5-position instead of iodine.
- Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6): No substituent at the 4-position.
Table 1: Structural Comparison
Biological Activity
Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of trifluoromethylated nicotinates. Its molecular formula is , with a molecular weight of approximately 303.04 g/mol. The presence of both iodine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to influence the compound's binding affinity to enzymes and receptors, potentially enhancing its efficacy against certain pathogens or cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, trifluoromethylated derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Methyl 5-fluoro-6-(trifluoromethyl)nicotinate | Antibacterial | 12.5 |
| Methyl 5-bromo-6-(trifluoromethyl)nicotinate | Antibacterial | 15 |
Anticancer Activity
Research suggests that this compound may possess anticancer properties, particularly against certain types of tumors. Trifluoromethylated compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethylated nicotinates, including this compound. The results indicated a promising zone of inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
The unique combination of iodine and trifluoromethyl groups in this compound distinguishes it from other nicotinates. Below is a comparison table highlighting key properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Contains both iodine and trifluoromethyl groups | |
| Methyl 5-fluoro-6-(trifluoromethyl)nicotinate | Lacks iodine; used as a pharmaceutical intermediate | |
| Methyl 5-bromo-6-(trifluoromethyl)nicotinate | Bromine substitution; different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
